molecular formula C22H24N4O7S3 B2988980 (Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-70-7

(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2988980
CAS No.: 865247-70-7
M. Wt: 552.64
InChI Key: FGYFAOFEDVKCIP-GYHWCHFESA-N
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Description

(Z)-Ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a sulfamoyl group at position 6, a (4-pyrrolidin-1-ylsulfonyl)benzoyl imino substituent at position 2, and an ethyl acetate moiety. Its Z-configuration ensures specific stereochemical interactions, which are critical for its biological activity. The sulfamoyl group may contribute to solubility and hydrogen-bonding interactions, while the ethyl ester could influence metabolic stability .

Properties

IUPAC Name

ethyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S3/c1-2-33-20(27)14-26-18-10-9-17(35(23,29)30)13-19(18)34-22(26)24-21(28)15-5-7-16(8-6-15)36(31,32)25-11-3-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFAOFEDVKCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a pyrrolidine ring and a sulfonamide group, which are known to enhance biological interactions.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C22H24N4O6S\text{Chemical Structure }C_{22}H_{24}N_{4}O_{6}S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring and sulfonamide moiety facilitates binding to these targets, potentially leading to inhibition or modulation of their functions. This interaction can influence several biological pathways, contributing to its therapeutic effects.

Anti-inflammatory Activity

Research has indicated that benzothiazole derivatives, similar to this compound, exhibit significant anti-inflammatory properties. In a study evaluating various thiazole compounds, it was found that certain derivatives demonstrated potent anti-inflammatory effects comparable to reference drugs at specific dosages .

Analgesic Effects

The analgesic properties of related compounds have been documented extensively. For instance, compounds with similar structural characteristics have shown efficacy in reducing pain in animal models. The analgesic activity is often assessed through the measurement of pain response in models such as the formalin test or the hot plate test .

Antioxidant Activity

The compound has also been evaluated for its free radical scavenging capabilities. This activity is crucial for mitigating oxidative stress-related damage in biological systems. Studies have demonstrated that certain benzothiazole derivatives can effectively scavenge free radicals, suggesting a protective role against oxidative damage .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various benzothiazole derivatives, including those structurally related to this compound, reported significant anti-inflammatory and analgesic activities. The most active compounds were further analyzed for their mechanisms of action, revealing interactions with inflammatory mediators such as IL-6 and TNF-α .

Study 2: Antitumor Activity

Another investigation explored the potential antitumor effects of benzothiazole derivatives. Compounds demonstrated inhibition of cancer cell proliferation and induced apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief comparable to standard drugs
AntioxidantEffective free radical scavenging
AntitumorInhibition of cancer cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate (RN: 865199-43-5)

  • Key Differences :
    • Substituent at Position 2 : Phenylacetyl group () vs. 4-(pyrrolidin-1-ylsulfonyl)benzoyl (target compound).
    • Ester Group : Methyl ester () vs. ethyl ester (target compound).
  • The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester, extending half-life .

Compounds from the Molecules (2011) Study

While structurally distinct (phenethylamino benzoates vs. benzothiazoles), compounds like I-6230 and I-6273 share functional motifs:

  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Pyridazinyl and phenethylamino groups contrast with the benzothiazole core of the target compound. Likely targets different biological pathways (e.g., kinase inhibition vs. sulfamoyl-mediated enzyme inhibition) .
  • I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate): Methylisoxazole substituent may enhance metabolic stability but lacks the sulfamoyl group’s hydrogen-bonding capacity .

Comparative Data Table

Property Target Compound Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate I-6230
Core Structure Benzo[d]thiazole Benzo[d]thiazole Phenethylamino benzoate
Position 2 Substituent 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Phenylacetyl 4-(Pyridazin-3-yl)phenethylamino
Position 6 Group Sulfamoyl Sulfamoyl N/A
Ester Group Ethyl Methyl Ethyl
Hydrophilicity High (due to sulfonyl and pyrrolidine) Moderate (phenylacetyl is hydrophobic) Low (pyridazinyl is moderately polar)
Potential Metabolic Stability Likely higher (ethyl ester) Lower (methyl ester) Variable (depends on phenethylamino)

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s pyrrolidine sulfonyl group likely improves water solubility (>10 mg/mL predicted) compared to RN:865199-43-5 (<5 mg/mL predicted).
  • Stability : Ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, suggesting prolonged in vivo activity for the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, benzothiazole derivatives are typically prepared by refluxing intermediates (e.g., chloroacetic acid derivatives) with sodium acetate in ethanol, followed by purification via column chromatography and recrystallization . Key steps include monitoring reaction progress by TLC and optimizing stoichiometry for imine bond formation .

Q. How is the structure of this compound validated using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For instance, IR confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and imine (C=N at ~1640 cm⁻¹) groups. NMR resolves proton environments (e.g., ethyl ester protons at δ ~1.2–4.3 ppm) and aromatic systems in the benzothiazole core . Mass spectrometry (HRMS) further confirms molecular weight .

Q. What crystallographic methods are used to resolve its three-dimensional configuration?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines stereochemistry, bond angles, and Z/E configuration. Data collection involves high-resolution detectors, and hydrogen bonding/π-π interactions are analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, flow chemistry setups enable precise control of residence time and mixing efficiency, as demonstrated in diazomethane syntheses . Statistical modeling (e.g., ANOVA) identifies significant factors, while HPLC monitors side-product formation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques. For instance, conflicting NOESY (nuclear Overhauser effect) and XRD data may arise from dynamic equilibria (e.g., tautomerism). Variable-temperature NMR or computational simulations (DFT) can reconcile discrepancies by modeling energy barriers .

Q. What computational strategies predict the compound’s biological activity or binding modes?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against target proteins (e.g., kinases, sulfotransferases). Pharmacophore modeling prioritizes substituents (e.g., sulfamoyl groups for hydrogen bonding). MD simulations assess stability of ligand-receptor complexes over nanosecond timescales .

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